Introduction: A Molecule of Growing Significance
Introduction: A Molecule of Growing Significance
An In-Depth Technical Guide to (R)-2-Hydroxybutyric Acid: From Fundamental Properties to Advanced Applications
(R)-2-Hydroxybutyric acid, a chiral molecule belonging to the alpha-hydroxy acid class of organic compounds, has emerged from relative obscurity to become a focal point in metabolic research and pharmaceutical development.[1] Initially studied in the context of rare metabolic disorders, its significance has been amplified by the discovery of its S-enantiomer as a sensitive and early biomarker for insulin resistance and oxidative stress.[1][2][3][4] This guide provides a comprehensive technical overview of the fundamental properties of (R)-2-Hydroxybutyric acid, its intricate role in biological systems, and its applications for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, stereochemical importance, metabolic pathways, and the analytical methodologies essential for its study.
Core Physicochemical Properties
(R)-2-Hydroxybutyric acid is a colorless, crystalline solid that is soluble in water, a property conferred by its polar hydroxyl and carboxylic acid functional groups.[2] Its unique identifier in chemical databases is CAS number 20016-85-7.[2][3][4] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-hydroxybutanoic acid | |
| Synonyms | (-)-2-Hydroxybutyric acid, D-2-Hydroxybutyric acid | , |
| CAS Number | 20016-85-7 | , |
| Molecular Formula | C₄H₈O₃ | , |
| Molecular Weight | 104.10 g/mol | , |
| Melting Point | 50-54 °C | , |
| Boiling Point | 238.3 °C at 760 mmHg | |
| Density | 1.195 g/cm³ | |
| pKa | 3.83 (Predicted) | |
| Solubility | Soluble in water, DMSO, Methanol, Chloroform (slightly) | , |
The Critical Role of Chirality
2-Hydroxybutyric acid is a chiral molecule because its second carbon atom (C2) is a stereocenter, bonded to four distinct groups: a hydroxyl group (-OH), a carboxyl group (-COOH), an ethyl group (-CH₂CH₃), and a hydrogen atom (-H).[5] This arrangement allows for the existence of two non-superimposable mirror-image forms known as enantiomers: (R)-2-Hydroxybutyric acid and (S)-2-Hydroxybutyric acid.[5]
These enantiomers share identical physical properties like melting and boiling points but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[5] More importantly, this stereoisomerism is paramount in biological contexts. Enzymes and receptors within biological systems are themselves chiral, leading to stereospecific interactions where one enantiomer is preferentially recognized and metabolized.[5]
Biological Significance and Metabolic Pathways
2-Hydroxybutyrate, the conjugate base of 2-hydroxybutyric acid, is primarily produced in the liver as a byproduct of two key metabolic processes: the catabolism of the amino acids L-threonine and methionine, and the synthesis of glutathione.[6][7]
Under conditions of metabolic stress, such as oxidative stress or detoxification, the demand for the antioxidant glutathione increases significantly.[6] This heightened demand can make L-cysteine, a key component of glutathione, a limiting factor. To compensate, the body diverts homocysteine from the methionine regeneration pathway into the transsulfuration pathway to produce more cysteine.[6] During this process, α-ketobutyrate is generated and subsequently reduced to 2-hydroxybutyrate, making its elevated levels an indicator of increased glutathione synthesis and oxidative stress.[6][8]
The (S)-enantiomer, in particular, has been identified as an early biomarker for insulin resistance.[2][3][8] Elevated levels of (S)-2-hydroxybutyrate are observed in individuals with impaired glucose tolerance, even before the clinical manifestation of type 2 diabetes.[2][3] This is linked to shifts in lipid metabolism; increased fatty acid oxidation in a state of insulin resistance elevates the cellular NADH/NAD+ ratio, which in turn favors the reduction of α-ketobutyrate to 2-hydroxybutyrate by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[8][9]
Applications in Research and Drug Development
The defined stereochemistry of (R)-2-Hydroxybutyric acid makes it a valuable chiral building block in asymmetric synthesis.[5][10] Enantiomerically pure starting materials are critical in drug development, as the biological activity and safety profile of a drug often reside in a single enantiomer.
A notable application of (R)-2-Hydroxybutyric acid is as a key intermediate in the synthesis of Idelalisib.[5] Idelalisib is a targeted cancer therapy that acts as a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta, used in the treatment of certain B-cell malignancies. The stereospecificity imparted by the (R)-2-Hydroxybutyric acid scaffold is crucial for the drug's efficacy and selective binding to its target.[5]
Analytical Methodologies
Accurate quantification of 2-hydroxybutyrate in biological matrices like plasma or serum is essential for its validation and use as a biomarker. The primary analytical techniques employed are mass spectrometry-based methods, which offer high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and classic method for quantification. It requires a derivatization step to convert the non-volatile 2-hydroxybutyric acid into a volatile trimethylsilyl (TMS) ester, making it amenable to gas chromatography.[11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and often requires simpler sample preparation, typically involving protein precipitation followed by direct analysis.[11][13][14] It is well-suited for high-throughput clinical research.[11]
Experimental Protocol: Quantification of 2-Hydroxybutyrate in Human Serum by GC-MS
This protocol describes a validated method for the quantification of 2-hydroxybutyrate using gas chromatography-mass spectrometry with microwave-assisted derivatization.[12] The use of a deuterated internal standard (2-hydroxybutyrate-d₃) is crucial for ensuring accuracy by correcting for variations during sample preparation and analysis.
1. Materials and Reagents
-
Human serum samples
-
2-Hydroxybutyrate (calibrant)
-
2-Hydroxybutyrate-d₃ (internal standard)
-
5 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
BSTFA:TMCS (99:1) (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)
-
Nitrogen gas for evaporation
-
Microwave oven
-
GC-MS system
2. Sample Preparation
-
Aliquoting: In a microcentrifuge tube, place 300 µL of serum sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add 30 µL of 1 mM 2-hydroxybutyrate-d₃ to each tube.
-
Acidification: Acidify the sample by adding 90 µL of 5 M HCl. This step enhances the stability and extraction efficiency of the analyte.
-
Liquid-Liquid Extraction: Add 4 mL of ethyl acetate to the tube. Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the samples at 2500 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 37 °C.
-
Derivatization: Add 80 µL of BSTFA:TMCS (99:1) to the dried extract.
-
Microwave-Assisted Reaction: Irradiate the samples in a microwave at 800 W for 2 minutes. This rapidly forms the trimethylsilyl ester derivatives of 2-hydroxybutyrate and its internal standard.
-
Analysis: Transfer the derivatized sample to an autosampler vial for GC-MS analysis.
3. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS.
-
Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from other matrix components.
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for the TMS derivatives of 2-hydroxybutyrate (m/z 205) and its deuterated internal standard (m/z 208).[12]
4. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.
-
Determine the concentration of 2-hydroxybutyrate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
(R)-2-Hydroxybutyric acid, and its enantiomer, are more than just metabolic byproducts; they are key indicators of fundamental metabolic processes linked to oxidative stress and energy homeostasis. The ability to distinguish and accurately quantify these chiral molecules has provided invaluable insights into the early stages of metabolic diseases like insulin resistance. For researchers and drug development professionals, (R)-2-Hydroxybutyric acid serves as a vital chiral synthon for creating enantiomerically pure pharmaceuticals. A thorough understanding of its fundamental properties, biological roles, and analytical methods is therefore essential for leveraging its full potential in both clinical diagnostics and therapeutic innovation.
References
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Demir, M., Aktaş, G., & Duman, T. T. (2020). Serum α-Hydroxybutyrate: A Candidate Marker of Insulin Resistance Is Associated with Deterioration in Anthropometric Measurements in Individuals with Low Diabetes Risk. The Journal of Applied Laboratory Medicine, 5(4), 738-744. [Link]
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ResearchGate. (2017). Production of 2-hydroxyisobutyric acid from methanol by Methylobacterium extorquens AM1 expressing ( R )-3-hydroxybutyryl-CoA isomerizing enzymes. ResearchGate. [Link]
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Martins, C., Tabilit, A., & Raposo, J. F. (2022). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. International Journal of Molecular Sciences, 23(22), 14329. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008). HMDB. [Link]
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Journal of Chromatographic Science. (2012). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Oxford Academic. [Link]
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González-Riaño, C., Garcia, A., Barbas, C., & Godzien, J. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. Metabolites, 12(3), 261. [Link]
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UNT Digital Library. (2020). Novel LC-MS Method for the Analysis of Beta-Hydroxybutyric Acid (BHB) in Health Formulations. UNT Digital Library. [Link]
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